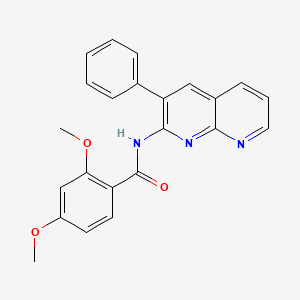

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Description

2,4-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a benzamide derivative featuring a 1,8-naphthyridine core substituted with a phenyl group at position 3 and a benzamide moiety bearing 2,4-dimethoxy substituents. The 1,8-naphthyridine scaffold is known for its pharmaceutical relevance, including antibacterial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name |

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSCQHCAQECGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures . For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing more efficient and eco-friendly approaches.

Chemical Reactions Analysis

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding naphthyridine oxides, while reduction reactions may produce reduced naphthyridine derivatives .

Scientific Research Applications

2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, compounds containing the naphthyridine core have shown significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound is also used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can interact with various enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit bacterial DNA gyrase, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(7-Chloro-1,8-naphthyridin-2-yl)benzamide (Compound 7)

Structural Differences :

Functional Implications :

- The electron-withdrawing chlorine in Compound 7 may reduce electron density on the naphthyridine ring compared to the electron-donating methoxy groups in the target compound, affecting reactivity and binding to biological targets.

Key Examples :

- 3,5-Dimethyl-2-[1,8]naphthyridin-2-yl-phenylamine : Features methyl substituents and an aryl group.

- 2-Amino-5,7-dimethyl-8-[1,8]naphthyridin-2-yl-4-Aryl-quinoline-3-carbonitriles: Incorporates cyano and quinoline moieties.

Comparison :

- Substituent Effects: The target compound’s methoxy groups may improve aqueous solubility compared to methyl or cyano groups, which are more hydrophobic.

- Biological Activity : highlights naphthyridines with antitumor and antibacterial properties. The phenyl and dimethoxy substituents in the target compound could modulate specificity toward distinct biological targets, such as enzymes or receptors .

Hydroxy-Substituted Benzamides (Compounds 6g and 6h, )

Structural Features :

- 6g : Contains a 4-bromophenyl and hydroxyl group.

- 6h : Features a 4-hydroxyphenyl group.

Physical and Chemical Properties :

| Property | 6g | 6h | Target Compound (Inferred) |

|---|---|---|---|

| Melting Point (°C) | 201–203 | 216–218 | Not reported |

| Key Functional Groups | Br, OH | OH | OCH3, Ph |

| IR Stretches (cm⁻¹) | 3344 (NH), 1641 (C=O) | 3313 (NH), 1645 (C=O) | Likely similar C=O and NH stretches |

Functional Implications :

- The hydroxyl groups in 6g and 6h enable hydrogen bonding, enhancing solubility but possibly reducing membrane permeability. In contrast, the methoxy groups in the target compound balance moderate polarity with lipophilicity.

- Bromine in 6g increases molecular weight and may influence halogen bonding interactions, absent in the target compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Differences :

- The hydroxy-alkyl substituent on the amine creates an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization.

- The target compound lacks this directing group but may leverage the naphthyridine nitrogen atoms for coordination.

Pharmaceutical Benzamide Derivatives ()

Examples : Amisulpride, tiapride, and sulpiride (neuroleptics).

Comparison :

- Substituents : Neuroleptics feature sulfonamide or alkylamine groups, whereas the target compound’s naphthyridine and dimethoxy groups suggest divergent pharmacological targets.

- Analytical Challenges : Differentiation of benzamide derivatives in forensic analysis () relies on substituent-specific techniques like HPLC or mass spectrometry. The target compound’s unique structure would require distinct analytical protocols.

Biological Activity

2,4-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound belonging to the class of benzamides and naphthyridines. Its unique structural features suggest potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O3 |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 1021106-17-1 |

| IUPAC Name | 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

The biological activity of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may inhibit enzymes involved in cancer cell proliferation and exhibit antibacterial properties.

Anticancer Activity

Research has demonstrated that this compound inhibits certain enzymes associated with DNA replication and repair processes in cancer cells. For instance, it has been shown to disrupt the signaling pathways that promote tumor growth by targeting fibroblast growth factor receptors (FGFRs) .

Antimicrobial Activity

The compound has also exhibited significant antibacterial and antifungal properties. In vitro studies indicate its efficacy against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents .

Case Studies

- Antitumor Efficacy : In a study involving human cancer cell lines, 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide showed a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 10 to 30 µM across different cell lines.

- Antibacterial Properties : Another investigation evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacteria.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.